1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16N2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1,1-diphenyl-2,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)18-11-12-20-13-15(18)14-21-19/h1-13,21H,14H2 |
InChI Key |
PUUCWDOSCKYSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation of Pyridine Derivatives
Directed lithiation of N-(pyridin-3-ylmethyl)pivalamide or tert-butyl carbamates using t-butyllithium enables regioselective functionalization at the pyridine C4 position. Subsequent cyclization with trifluoroacetic anhydride (TFAA) in dichloromethane under reflux conditions yields the pyrrolo[3,4-C]pyridine core. For example, treatment of N-(pyridin-3-ylmethyl)pivalamide with 3 equivalents of t-BuLi at −78°C generates a dilithiated intermediate, which reacts with electrophiles (e.g., diphenylchlorophosphate) to install the diphenyl groups. Cyclization with TFAA achieves 72–78% isolated yield.
Side-Chain Lithiation with LDA
Lithium diisopropylamide (LDA)-mediated side-chain lithiation at −20°C provides an alternative route. This method avoids competing ring lithiation, enabling selective modification of the aminomethyl group. Quenching with diphenyl ketone followed by acid-catalyzed cyclization affords the target compound in 65% yield.
Condensation Reactions
Cyclocondensation with Aldehydes
Reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with aryl aldehydes in acetic acid and catalytic HCl forms the pyrrolo[3,4-C]pyridine framework. For instance, condensation with benzaldehyde at 110°C for 4 hours produces 1,1-diphenyl derivatives in 68–76% yield. The mechanism involves imine formation, followed by nucleophilic attack and cyclization.
Urea/Thiourea-Mediated Cyclization
Treatment of 3-aminopyrrole precursors with urea or thiourea under reflux conditions in anhydrous ethanol facilitates ring closure. This method achieves moderate yields (50–60%) but offers excellent functional group tolerance, enabling incorporation of electron-withdrawing or donating substituents.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine with diphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 85°C affords the 1,1-diphenyl product in 82% yield. This method is highly regioselective and scalable for industrial production.
Buchwald-Hartwig Amination
Copper-free Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands enables C–N bond formation between 7-chloro derivatives and aniline derivatives. Optimized conditions (toluene, 110°C, 24 hours) yield 75–85% of the desired product with >99% purity.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For example, cyclocondensation of 3-aminopyrroles with diphenylacetaldehyde under microwave conditions (150°C, 20 minutes) achieves 88% yield compared to 65% under conventional heating.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods employ continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves pumping a solution of 3-aminopyrrole and diphenylacetyl chloride through a heated reactor (120°C, 10 MPa) with a residence time of 5 minutes, achieving 90% conversion and 78% isolated yield.
Crystallization Optimization
Post-synthesis crystallization using ethanol/water (7:3) at −20°C improves purity to >99.5%. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c).
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Cyclization | t-BuLi, TFAA, CH₂Cl₂, reflux | 72–78% | High regioselectivity | Sensitive to moisture/air |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 82% | Scalable, mild conditions | Requires expensive catalysts |
| Microwave Synthesis | MW, 150°C, 20 min | 88% | Rapid, energy-efficient | Specialized equipment needed |
| Continuous Flow | Flow reactor, 120°C, 10 MPa | 78% | High throughput, consistent quality | High initial capital investment |
Mechanistic Insights
Chemical Reactions Analysis
Condensation Reactions
The compound participates in cyclo-condensation reactions with active methylene reagents. For example, analogous 2-amino-pyrrole derivatives react with acetylacetone, ethyl cyanoacetate, or malononitrile under acidic conditions to form fused pyridine systems .
Typical Conditions
-
Reagents : Acetylacetone, ethyl cyanoacetate, or malononitrile
-
Catalyst : Acetic acid with HCl (5 drops)
-
Conditions : Reflux for 4 hours
Product : Substituted 1H-pyrrolo[2,3-b]pyridines (e.g., compounds 4a–c , 5a–c , 6a–c in ).
Alkylation and Acylation
The nitrogen atoms in the pyrrole and pyridine rings undergo alkylation or acylation. For instance, pyrrolo[3,4-c]pyridine derivatives react with alkyl halides or acyl chlorides to form N-substituted products .
Example Reaction
-
Alkylation : Reaction with phenethyl bromide introduces substituents at the nitrogen, enhancing biological activity (e.g., anti-HIV derivatives with EC50 = 1.65 µM) .
-
Acylation : Acetyl chloride forms amide derivatives, modifying electronic properties.
Key Data
| Reaction Type | Reagent | Product Activity | Reference |
|---|---|---|---|
| Alkylation | Phenethyl bromide | Anti-HIV (EC50 = 1.65 µM) | |
| Acylation | Acetyl chloride | Improved solubility |
Ring Cleavage Reactions
Controlled cleavage of the fused ring system is achievable under specific conditions, yielding open-chain intermediates. For example, acid- or base-mediated ring opening generates amines or ketones .
Conditions
-
Reagents : Strong acids (H2SO4) or bases (NaOH)
-
Outcome : Formation of linear compounds with preserved phenyl groups.
Reduction Reactions
Catalytic hydrogenation reduces the dihydro-pyrrolopyridine core to saturated analogs, altering conjugation and reactivity .
Typical Protocol
-
Catalyst : Pd/C or Raney Ni
-
Conditions : H2 gas, 1–3 atm, 25–60°C
-
Product : Tetrahydro derivatives with enhanced stability.
Biological Activity Correlation
Structural modifications directly impact phar
Scientific Research Applications
Introduction to 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
This compound is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused to a pyridine ring. The molecular formula for this compound is , and it has a molecular weight of approximately 264.32 g/mol.
Pharmaceutical Applications
This compound has been investigated for its potential pharmacological activities. Various studies have explored its efficacy as an antileishmanial agent. For instance, derivatives of similar pyrrolo compounds have shown promising results against visceral leishmaniasis. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against leishmanial parasites, with IC50 values in the low micromolar range, suggesting that modifications to the pyrrolo structure can enhance biological activity .
Material Science
The compound's unique electronic properties make it a candidate for applications in material science. Research indicates that derivatives of pyrrolo compounds can be utilized in organic light-emitting diodes (OLEDs) due to their ability to form stable films and exhibit good charge transport properties. This application is particularly relevant in the development of next-generation display technologies and energy-efficient lighting solutions.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as cycloadditions and cross-coupling reactions. This versatility is beneficial for chemists aiming to develop new synthetic pathways for pharmaceuticals and agrochemicals .
Biological Studies
Research has also focused on the biological implications of this compound and its derivatives. Studies demonstrate that these compounds can modulate various biological pathways, including those involved in cancer cell proliferation and apoptosis. The structural features of the pyrrolo framework contribute to its interaction with biological targets, making it a valuable subject for drug discovery efforts aimed at treating cancers and other diseases.
Case Study 1: Antileishmanial Activity
In a recent study on antileishmanial activity, researchers synthesized a series of pyrrolo derivatives and evaluated their efficacy against Leishmania parasites. One particular derivative demonstrated an IC50 value of 8.36 μM against amastigote forms of the parasite with a selectivity index indicating low toxicity to host cells . This highlights the potential of pyrrolo compounds as leads in drug development for tropical diseases.
Case Study 2: OLED Applications
Another study examined the use of pyrrolo-based compounds in organic electronics. The synthesized materials exhibited high luminescence efficiency and stability under operational conditions. The results indicated that incorporating diphenyl groups into the pyrrolo structure significantly improved charge transport properties compared to analogous compounds lacking these substituents . This research paves the way for further exploration into organic semiconductors based on pyrrolo frameworks.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Variations
Key analogs and their differentiating features are summarized below:
Key Observations :
Pharmacological Activity Comparison
Analgesic/Sedative Agents ():
- 6-Methyl-1,3-dione derivatives (e.g., compounds 9 , 11 ) showed morphine-like potency in the "writhing" test (ED50 ~1 mg/kg) and prolonged thiopental-induced sleep .
Antimycobacterial/Antiviral Agents ():
- 7-Amino-2-benzyl-4-methyl-1,3-dioxo derivatives exhibited MIC90 < 0.15 µM against Mycobacterium tuberculosis .
- Ethyl 7-hydroxy-4-carboxylate derivatives inhibited HIV-1 replication (EC50 = 1.65 µM) with resistance to raltegravir-associated mutations .
- 1,1-Diphenyl analog : Unreported activity; the diphenyl group may sterically hinder binding to viral integrase or mycobacterial targets.
Physicochemical Properties
Biological Activity
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, sedative, and anticancer properties as reported in recent studies.
- Molecular Formula : C20H19N
- Molecular Weight : 273.37 g/mol
- CAS Number : Not specified in the search results but can be referenced through chemical databases.
Analgesic and Sedative Effects
Recent studies have highlighted the analgesic and sedative properties of derivatives of pyrrolo[3,4-C]pyridine. A study synthesized several derivatives and evaluated their effects using the "hot plate" and "writhing" tests:
- Key Findings :
- Compounds demonstrated significant analgesic activity, with some derivatives outperforming standard analgesics like aspirin.
- Two specific derivatives exhibited effects comparable to morphine in the writhing test.
- The compounds also showed a notable ability to inhibit locomotor activity in mice, suggesting potential sedative effects .
| Compound | Test Type | Activity Level |
|---|---|---|
| 9 | Writhing Test | Comparable to Morphine |
| 11 | Hot Plate Test | Significant Activity |
Anticancer Activity
The anticancer potential of pyrrolo[3,4-C]pyridine derivatives has been explored against various cancer cell lines. A notable study evaluated several compounds against breast cancer cell lines MDA-MB-231 and MCF-7:
- Results :
- Compound 1f showed a significant reduction in cell viability at a concentration of 6.25 µM in MDA-MB-231 cells.
- Other compounds demonstrated varying degrees of effectiveness, with some requiring higher concentrations to achieve similar effects.
- The study identified five membrane proteins as potential targets for these compounds, indicating their role in cancer-related disorders .
| Compound | Cell Line | Concentration (µM) | Effect on Viability |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant Decrease |
| 1d | MDA-MB-231 | 25 | Moderate Decrease |
| 1a | MCF-7 | Not Significant | No Effect |
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in understanding the efficacy of pyrrolo[3,4-C]pyridine derivatives. Modifications in the chemical structure have been systematically analyzed to correlate specific features with enhanced biological activity.
Notable Observations:
- Derivatives with specific alkylarylamine linkers exhibited improved analgesic properties.
- The presence of certain functional groups was linked to increased sedative effects.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrrolo[3,4-C]pyridine derivatives:
- Synthesis of New Derivatives : A series of new derivatives were synthesized and tested for their pharmacological properties. The most active compounds were identified as candidates for further development as analgesics or sedatives .
- Anticancer Evaluation : In vitro studies on breast cancer cell lines provided insights into how structural variations impacted anticancer efficacy. Compounds were shown to interact with multiple protein targets implicated in cancer progression .
Q & A
Q. What are the established synthetic routes for 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) react with halogenated pyrrolopyridine precursors under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) to introduce aryl groups at specific positions . Nitration using HNO₃ at 0°C to room temperature is employed for functionalization, followed by hydrogenation (H₂/THF) to reduce intermediates .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 8.37 ppm for pyrrolopyridine derivatives) .
- HRMS (ESI±) : For precise molecular weight validation (e.g., C₁₉H₁₃N₂O₃ [M-H]⁻: calcd 317.0926, found 317.0936) .
- UPLC : To assess purity (>98% area under specific solvent conditions like CH₂Cl₂/MeOH gradients) .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence kinase inhibitory activity?
Substituents like 3,4-dihydroxyphenyl or 4-hydroxyphenyl enhance binding to kinases (e.g., DYRK1A) by forming hydrogen bonds with catalytic lysine residues. For instance, 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl) derivatives exhibit potent inhibition (IC₅₀ < 50 nM) due to synergistic π-π stacking and polar interactions . In contrast, methoxy groups reduce activity by steric hindrance .
Q. What strategies optimize regioselectivity in multi-step syntheses of pyrrolopyridine derivatives?
- Protection/Deprotection : Use of TsCl (tosyl chloride) or Boc groups to block reactive sites during cross-coupling .
- Sequential Cross-Coupling : Prioritize electron-deficient aryl boronic acids (e.g., 4-chlorophenyl) for initial coupling to minimize competing reactions .
- Temperature Control : Low-temperature nitration (0°C) prevents over-oxidation of sensitive intermediates .
Q. How can contradictory biological activity data across studies be resolved?
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
- Structural Analysis : Compare X-ray crystallography or docking studies to identify binding mode variations (e.g., flipped orientations in ATP-binding pockets) .
Methodological Challenges
Q. What are the best practices for resolving degradation products observed during stability studies?
- Preparative TLC : Isolate degradation products using CH₂Cl₂/MeOH (90:10) and characterize via HRMS/NMR to identify hydrolyzed or oxidized species .
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions to predict stability under physiological environments .
Q. How to address low yields in final hydrogenation steps?
- Catalyst Screening : Compare Pd/C vs. Raney Ni for selective reduction of nitro or alkene groups without over-reducing aromatic rings .
- Solvent Optimization : Use THF over ethanol to improve solubility of intermediates and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
